

N-Benzylidenemethylamine: A Technical Guide to its Boiling Point Under Vacuum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzylidenemethylamine**

Cat. No.: **B1583782**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling point of **N-Benzylidenemethylamine**, with a particular focus on its behavior under reduced pressure. This document is intended for professionals in research and development who require precise data and methodologies for the purification and handling of this compound.

Quantitative Data Summary

The boiling point of **N-Benzylidenemethylamine** is significantly dependent on the ambient pressure. Distillation under vacuum is a common practice for the purification of this compound to prevent degradation at higher temperatures. The experimentally determined boiling points at various pressures are summarized below.

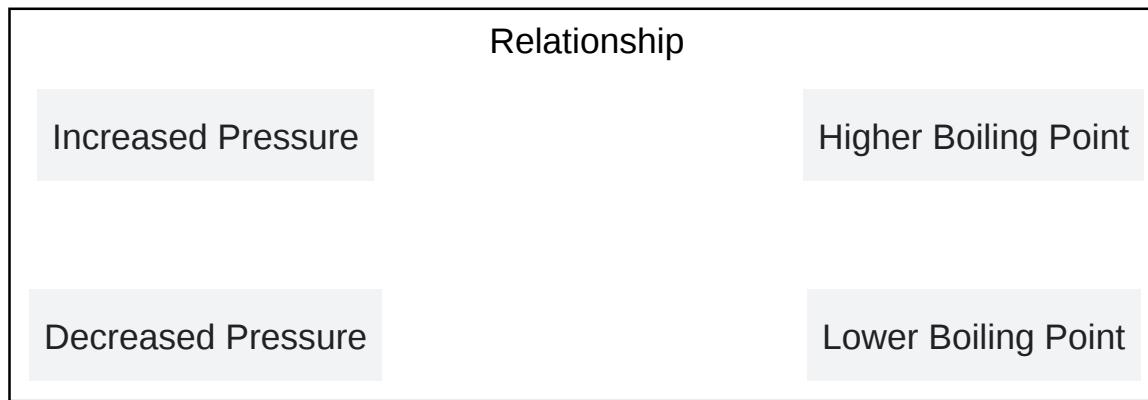
Pressure	Boiling Point
Atmospheric (760 mmHg)	185 °C
20 mmHg	79 °C
18 mmHg	75-80 °C [1][2][3][4][5]

Experimental Protocol: Determination of Boiling Point Under Vacuum

The following protocol outlines a standard laboratory procedure for the determination of the boiling point of a liquid, such as **N-Benzylidenemethylamine**, under reduced pressure using vacuum distillation.

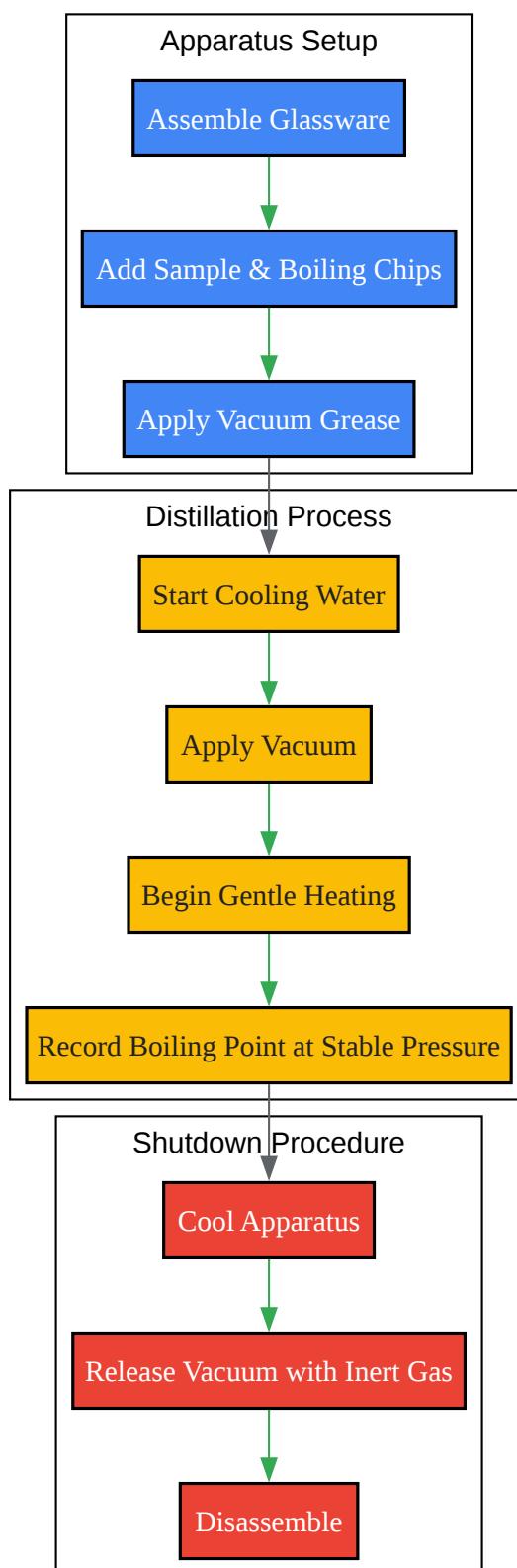
Materials and Equipment:

- Round-bottom flask
- Claisen adapter
- Thermometer and thermometer adapter
- Condenser (e.g., Liebig or Allihn)
- Receiving flask
- Vacuum source (e.g., vacuum pump or water aspirator)
- Manometer
- Heating mantle
- Stir bar or boiling chips
- Inert gas source (e.g., nitrogen or argon) for backfilling
- Appropriate clamps and stands



Procedure:

- Apparatus Assembly:
 - Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
 - Place a stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
 - Position the thermometer bulb just below the side arm of the Claisen adapter to accurately measure the temperature of the vapor that is distilling.

- Sample Preparation:
 - Charge the round-bottom flask with **N-Benzylidenemethylamine**. Do not fill the flask to more than two-thirds of its capacity.
- Initiating Vacuum:
 - Turn on the cooling water to the condenser.
 - Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
- Heating and Distillation:
 - Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.
 - Observe the liquid for the onset of boiling.
 - Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
- Shutdown:
 - Once the distillation is complete or the desired amount of distillate is collected, remove the heating mantle and allow the apparatus to cool to room temperature.
 - Slowly and carefully release the vacuum by introducing an inert gas. Caution: Releasing the vacuum too quickly can cause a sudden pressure change, potentially leading to breakage of the glassware.
 - Turn off the cooling water and disassemble the apparatus.


Logical and Workflow Diagrams

The following diagrams illustrate the fundamental relationship between pressure and boiling point, and a typical experimental workflow for vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Inverse relationship between ambient pressure and the boiling point of a liquid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining boiling point via vacuum distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. N-BENZYLIDENEMETHYLAMINE | 622-29-7 [chemicalbook.com]
- 4. N-ベンジリデンメチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-苯亚甲基甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [N-Benzylidenemethylamine: A Technical Guide to its Boiling Point Under Vacuum]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583782#n-benzylidenemethylamine-boiling-point-under-vacuum>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com